6-Bromothiochroman-4-amine
CAS No.: 1097804-55-1
Cat. No.: VC8206456
Molecular Formula: C9H10BrNS
Molecular Weight: 244.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097804-55-1 |
|---|---|
| Molecular Formula | C9H10BrNS |
| Molecular Weight | 244.15 |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromen-4-amine |
| Standard InChI | InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |
| Standard InChI Key | BBIVYWYYBBNZIL-UHFFFAOYSA-N |
| SMILES | C1CSC2=C(C1N)C=C(C=C2)Br |
| Canonical SMILES | C1CSC2=C(C1N)C=C(C=C2)Br |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
6-Bromothiochroman-4-amine belongs to the thiochroman family, a bicyclic system comprising a benzene ring fused to a tetrahydrothiopyran ring. The compound’s structure includes:
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Bromine substitution at the 6-position of the aromatic ring, influencing electronic properties and reactivity.
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Primary amine group at the 4-position of the thiopyran moiety, which enhances potential for hydrogen bonding and pharmacological interactions.
While the exact crystal structure of 6-bromothiochroman-4-amine remains uncharacterized, its ketone precursor, 6-bromothiochroman-4-one (CAS 13735-13-2), has been extensively studied. The ketone derivative features a molecular formula of and a molecular weight of 243.12 g/mol . Comparative analysis suggests that reduction of the ketone to an amine would yield a molecular formula of , with a theoretical molecular weight of 244.15 g/mol.
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for 6-bromothiochroman-4-one provides a foundation for predicting the amine’s spectral profile:
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NMR: The ketone precursor exhibits signals at δ 8.07–7.63 ppm (aromatic protons) and δ 3.22–2.93 ppm (methylene groups adjacent to the carbonyl) . Replacement of the carbonyl with an amine group would likely shift these signals due to changes in electron density and hydrogen bonding.
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NMR: The carbonyl carbon at δ 192.0 ppm in the ketone would be absent in the amine, replaced by a carbon resonating near δ 40–50 ppm, typical for aliphatic amines.
Synthesis and Reaction Pathways
Bromination of Thiochroman-4-one
The synthesis of 6-bromothiochroman-4-one, a critical precursor, involves electrophilic aromatic substitution using bromine () in the presence of as a Lewis acid :
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Reaction Conditions:
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(2.01 g, 15.1 mmol) and as solvent.
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Slow addition of (1.28 g, 7.98 mmol) at 0°C over 30 minutes.
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Stirring at 0°C for 4 hours yields a mixture of mono- and di-brominated products.
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Product Isolation:
Physicochemical Properties
Solubility and Partition Coefficients
Data for 6-bromothiochroman-4-one (LogP = 2.85) indicates moderate lipophilicity, which is likely conserved in the amine derivative . Key predictions for 6-bromothiochroman-4-amine include:
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Aqueous Solubility: Estimated 0.1–0.2 mg/mL based on analog solubility trends .
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LogP: ~2.0–3.0, favoring membrane permeability and central nervous system (CNS) penetration.
Pharmacokinetic Predictions
Computational models for the ketone precursor suggest:
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GI Absorption: High (>80%) due to moderate LogP and molecular weight <500 g/mol .
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BBB Permeation: Likely, as indicated by the ketone’s predicted BBB permeant properties .
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CYP Inhibition: Potential inhibition of CYP1A2, a common feature of brominated aromatics .
Challenges and Future Directions
Synthetic Optimization
Current yields for 6-bromothiochroman-4-one synthesis (46%) highlight the need for improved regioselectivity in bromination reactions. Strategies could include:
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Directed Ortho-Metalation: Using directing groups to enhance bromine placement at the 6-position.
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Catalytic C–H Activation: Transition metal catalysts to achieve site-specific functionalization.
Pharmacological Profiling
Comprehensive in vitro and in vivo studies are required to elucidate the amine’s:
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Toxicity Profile: Acute and chronic effects in mammalian models.
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Mechanism of Action: Target identification via proteomic and metabolomic approaches.
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